Physical and chemical properties of Dibenzo(c,mno)chrysene
Physical and chemical properties of Dibenzo(c,mno)chrysene
An In-Depth Technical Guide on the Core Physical and Chemical Properties of Dibenzo(c,mno)chrysene
Introduction
Dibenzo(c,mno)chrysene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. It is important to note that the nomenclature for this and related hexacyclic aromatic hydrocarbons can be complex, with several isomers existing. The most commonly referenced compound in scientific literature that aligns with this naming convention is Dibenzo[def,mno]chrysene, which is also known by the common name Anthanthrene.[1][2][3][4][5][6][7] This guide will focus on the properties of Dibenzo[def,mno]chrysene (CAS Number: 191-26-4), a compound of significant interest due to its presence as an environmental pollutant and its potential genotoxic and mutagenic properties.[6][8][9][10] This document will provide a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its metabolic pathways.
Physical and Chemical Properties
Dibenzo[def,mno]chrysene is a golden-yellow, odorless solid that is typically found associated with particulate matter from the incomplete combustion of organic materials.[1][2][6] Its high lipophilicity results in low water solubility, leading to its accumulation in lipid-rich environments.[6]
Table 1: Physical Properties of Dibenzo[def,mno]chrysene
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₂ | [4][5][7] |
| Molecular Weight | 276.33 g/mol | [3][4][5][6][7] |
| Appearance | Golden yellow plates | [1][2] |
| Melting Point | 216.4 - 264 °C | [1][2] |
| Boiling Point | 342 °C | [1] |
| Density | 1.25 - 1.283 g/cm³ at 25-27 °C | [1] |
| Water Solubility | Insoluble | [6] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.04 | [1] |
| CAS Registry Number | 191-26-4 | [1][3][4][5][7] |
Table 2: Chemical and Spectroscopic Properties of Dibenzo[def,mno]chrysene
| Property | Description | Reference |
| Synonyms | Anthanthrene, Dibenzo[cd,jk]pyrene | [1][2][3][4][5][6][7] |
| Spectroscopic Data | UV/VIS, infrared, fluorescence, mass, and NMR spectral data have been reported. | [1][2][4][5][7] |
| Reactivity | Contains a reactive K region at carbons 4 and 5, which can undergo addition reactions. It lacks bay, fjord, or L regions. | [6] |
Experimental Protocols
Synthesis of Dibenzo[c,mno]chrysene Metabolites
The synthesis of metabolites is crucial for toxicological studies. A common protocol for the synthesis of K-region trans-dihydrodiols of Dibenzo[c,mno]chrysene (referred to as N[1,2-a]P in the source) involves a three-step process.[8][11]
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cis-Dihydroxylation: The parent PAH is treated with Osmium tetroxide (OsO₄) to produce a mixture of cis-dihydrodiols.
-
Oxidation: The resulting cis-diols are then oxidized to their corresponding quinones using pyridinium chlorochromate (PCC).
-
Reduction: Finally, the quinones are reduced with Sodium borohydride (NaBH₄) to yield the desired trans-dihydrodiols.[8][11]
A photochemical approach has been utilized for the synthesis of hydroxy derivatives of Dibenzo[c,mno]chrysene.[8][11]
Analytical Methodologies
The analysis of Dibenzo[c,mno]chrysene and other PAHs in environmental samples is typically performed using chromatographic techniques.[12]
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a hexane:acetone solvent mixture can be used for extraction from a sample matrix.[13]
-
Cleanup: Solid Phase Extraction (SPE) with silica is employed to remove interferences from the sample extract.[13]
-
Analysis: The purified extract is then analyzed by Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][11][12][13] The use of a specialized GC column, such as one designed for PAHs, can be critical for separating isomeric compounds.[13]
Metabolism and Biological Activity
Dibenzo[def,mno]chrysene (Anthanthrene) is known to undergo metabolic activation to genotoxic metabolites.[9] This biotransformation is primarily carried out by cytochrome P450 monooxygenases and can be categorized into three main pathways.[9]
-
Pathway I: Dominated by the P450 1B subfamily, this pathway leads to the formation of K-region metabolites.[9]
-
Pathway II: This pathway results in the formation of polynuclear quinones.[9]
-
Pathway III: Preferentially catalyzed by the P450 1A subfamily, this pathway produces mono- and diphenols.[9]
The K-region oxide and the 3-phenol metabolite have been identified as having strong intrinsic mutagenicity, making them significant contributors to the overall genotoxicity of the parent compound.[9] Studies have shown that Dibenzo[def,mno]chrysene exhibits considerable bacterial mutagenicity after metabolic activation.[9][10]
Conclusion
Dibenzo[def,mno]chrysene, also known as Anthanthrene, is a polycyclic aromatic hydrocarbon with well-documented physical and chemical properties. Its environmental presence and the genotoxicity of its metabolites make it a compound of significant interest to researchers in toxicology, environmental science, and drug development. The experimental protocols for its synthesis and analysis are well-established, relying on standard organic chemistry reactions and advanced chromatographic techniques. Understanding its metabolic pathways is key to elucidating its mechanism of toxicity and assessing its risk to human health.
References
- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Dibenzo[def,mno]chrysene (CAS 191-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Dibenzo[def,mno]chrysene [webbook.nist.gov]
- 5. Dibenzo[def,mno]chrysene [webbook.nist.gov]
- 6. Anthanthrene - Wikipedia [en.wikipedia.org]
- 7. Dibenzo[def,mno]chrysene [webbook.nist.gov]
- 8. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
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